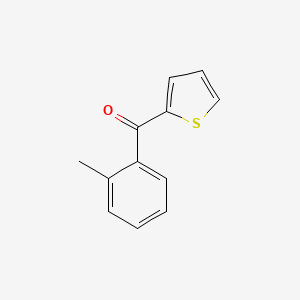

![molecular formula C17H19N3O2 B5552760 N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)

N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide and related compounds often involves multiple steps that include acylation, amide formation, and aromatic substitution reactions. For instance, similar compounds have been synthesized through routes that start from acetoacetic esters, followed by reactions with suitable amines and further functional group transformations (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide can be characterized using various spectroscopic techniques such as NMR, IR, and LC-MS, along with single-crystal X-ray diffraction studies. These methods help in elucidating the arrangement of atoms within the molecule and confirming the presence of functional groups like amides, amines, and benzene rings (Geetha et al., 2019).

Chemical Reactions and Properties

Benzamides, including N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide, participate in a variety of chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions. The presence of electron-donating and withdrawing groups within the molecule influences its reactivity. For example, the dimethylamino group can enhance nucleophilicity, while the acetylamino group can affect the electrophilicity of the compound (Mella, Fagnoni, & Albini, 2004).

Physical Properties Analysis

The physical properties of N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide, such as solubility, melting point, and crystalline structure, can be determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and its suitability for further applications (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

科学的研究の応用

Histone Acetylation Modulation

N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide, also known as CI-994 or N-acetyldinaline, is being studied for its antitumor cytostatic properties in clinical trials. It has been identified as a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in living cells, which is a crucial mechanism in its antitumor activity. It inhibits HDAC-1 and HDAC-2, leading to histone H3 hyperacetylation in HCT-8 colon carcinoma cells in a time- and dose-dependent manner. This early inhibition of HDAC suggests a direct link to its antitumor effects (Kraker et al., 2003).

Selective HDAC Inhibition for Cancer Therapy

Another compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), is a small molecule HDAC inhibitor with selectivity for HDACs 1-3 and 11. Its ability to inhibit cancer cell proliferation, induce histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, highlights its potential as an anticancer drug. MGCD0103's oral bioavailability and significant antitumor activity in vivo, along with its progression to clinical trials, underscore its promise in cancer therapy (Zhou et al., 2008).

Synthetic Utility in Organic Chemistry

The synthetic utility of compounds related to N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide extends to the formation of cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals from N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals. These reactions demonstrate their use as temporary protecting groups for vicinal diols and for indirect, selective benzoylation and acetylation, showcasing their compatibility with various acylation and nucleophilic displacement reactions (Hanessian & Moralioglu, 1972).

Anti-Tubercular Scaffold Development

Research into 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives has demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values of less than 1 µg/mL. These compounds, synthesized via Staudinger reaction and evaluated for cytotoxicity against HeLa cell lines, were found to be non-cytotoxic, highlighting their potential as leads in anti-tubercular drug development (Nimbalkar et al., 2018).

特性

IUPAC Name |

N-(4-acetamidophenyl)-4-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-12(21)18-14-6-8-15(9-7-14)19-17(22)13-4-10-16(11-5-13)20(2)3/h4-11H,1-3H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUHZDAOGUSANB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5552678.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5552688.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide](/img/structure/B5552699.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5552711.png)

![1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B5552716.png)

![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5552717.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B5552733.png)

![N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)